5-(4-Chlorophenoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenoxy)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a picolinonitrile core substituted with a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .
Another method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot approach provides a unique synthetic route to 3-hydroxy-4-substituted picolinonitriles, which can be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from the reactions of this compound include various substituted picolinonitriles, heterocyclic compounds, and functionalized derivatives.
Scientific Research Applications
5-(4-Chlorophenoxy)picolinonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings.
Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes for biological targets.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The nitrile group in the compound can enhance binding affinity to the target and improve the pharmacokinetic profile of the parent molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Chlorophenoxy)picolinonitrile include other picolinonitrile derivatives and substituted phenoxy compounds. Examples include:
- 5-(4-Methoxyphenoxy)picolinonitrile
- 5-(4-Fluorophenoxy)picolinonitrile
- 5-(4-Bromophenoxy)picolinonitrile
Uniqueness
This compound is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, providing opportunities for further functionalization. Additionally, the compound’s structure allows for interactions with a wide range of molecular targets, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-1-4-11(5-2-9)16-12-6-3-10(7-14)15-8-12/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFPMINTEIAYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.